tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(10-6-5-7-11(15)8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFCTRSNCBCJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate typically involves the reaction of a substituted phenol with a carbamoyl chloride. For instance, the reaction of 3-hydroxyphenyl ethylamine with tert-butyl chloroformate under basic conditions can yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is cleaved under acidic conditions to yield free amines:
Acidic Deprotection
| Substrate | Acid Used | Conditions | Product | Reference |
|---|---|---|---|---|
| tert-Butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate | Trifluoroacetic acid (TFA) or HCl | Room temperature, dichloromethane | 1-(3-Hydroxyphenyl)ethylamine |
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol .
Functional Group Transformations
The hydroxyphenyl group undergoes selective modifications:
Hydroxymethyl Oxidation
The hydroxymethyl (-CH₂OH) group on the phenyl ring can be oxidized to a carboxylate:
| Substrate | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| tert-Butyl N-[1-(3-(hydroxymethyl)phenyl)ethyl]carbamate | KMnO₄ or CrO₃ | Aqueous acidic conditions | tert-Butyl N-[1-(3-carboxyphenyl)ethyl]carbamate |
Etherification
The phenolic -OH group participates in Williamson ether synthesis:
| Substrate | Alkyl Halide | Base | Product | Reference |
|---|---|---|---|---|
| This compound | Methyl iodide | K₂CO₃, DMF | tert-Butyl N-[1-(3-methoxyphenyl)ethyl]carbamate |
Coupling Reactions
The carbamate serves as a precursor in peptide and heterocycle synthesis:
Amide Bond Formation
| Substrate | Coupling Reagent | Partner | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | PyBOP, DIPEA | 5-Amino-1H-pyrazole-3-carboxylic acid | Pyrazole-carboxamide conjugate | 77.6% |
Conditions :
-
Activation with phosphorus-based reagents (e.g., PyBOP).
-
Nucleophilic attack by amino groups under inert atmospheres .
Reductive Amination
The ethylamine moiety (post-Boc deprotection) participates in reductive amination:
| Substrate | Carbonyl Compound | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| 1-(3-Hydroxyphenyl)ethylamine | Ketones/Aldehydes | NaBH₃CN | Secondary/tertiary amines |
Scientific Research Applications
Biological Activities
Tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate has been evaluated for several biological activities:
- Anti-inflammatory Activity : Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds synthesized from similar structures showed inhibition percentages comparable to established anti-inflammatory drugs like indomethacin .
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases .
Synthetic Intermediate for Pharmaceuticals
This compound serves as an intermediate in the synthesis of various pharmaceuticals, including lacosamide, which is used for treating epilepsy. Its structural modifications allow for the development of new derivatives with enhanced efficacy and reduced side effects .
Buffering Agent in Biological Systems
This compound has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels suitable for biological reactions. Its buffering capacity is particularly valuable in experiments requiring stable pH conditions .
Case Study 1: Anti-inflammatory Screening
In a study evaluating the anti-inflammatory properties of various carbamate derivatives, this compound was included among compounds tested for their ability to inhibit carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited up to 54% inhibition of inflammation within a specified time frame, showcasing their potential as therapeutic agents against inflammatory conditions .
Case Study 2: Neuroprotective Studies
Another investigation focused on the neuroprotective effects of carbamate derivatives. This compound was assessed for its ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested significant protective effects, warranting further exploration into its mechanisms and potential applications in neuropharmacology .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Chemical Structure :
Physical Properties :
- Density: 1.096 ± 0.06 g/cm³ (predicted)
- Boiling Point: 387.3 ± 25.0 °C (predicted)
- Acidity (pKa): 9.84 ± 0.10 (predicted) .
Comparison with Structurally Similar Compounds
Ethyl (3-Hydroxyphenyl)carbamate
- Structure : Ethyl group instead of tert-butyl; hydroxyl at the 3-position of phenyl.
- Source : Isolated from P. guineense with the highest retention time in chromatographic analysis .
- Key Differences :
- Smaller alkyl group (ethyl vs. tert-butyl) reduces steric hindrance and lipophilicity.
- Higher polarity due to the ethyl group may enhance aqueous solubility compared to the tert-butyl analog.
tert-Butyl N-[1-(3-Fluorophenyl)cyclopropyl]carbamate
- Structure : Fluorine substituent on phenyl; cyclopropyl ring adjacent to carbamate.
- Molecular Formula: C₁₄H₁₈FNO₂
- Molecular Weight : 251.3 g/mol
- Key Differences: Fluorine’s electronegativity increases electron-withdrawing effects, altering reactivity in aromatic substitution reactions.
tert-Butyl N-[(1R)-1-(3-Aminophenyl)ethyl]carbamate
- Structure: Amino group (-NH₂) replaces hydroxyl (-OH) on phenyl.
- Molecular Formula : C₁₃H₂₀N₂O₂
- Molecular Weight : 236.31 g/mol
- Key Differences: Amino group increases basicity (pKa ~10 vs. hydroxyl’s ~9.84), influencing solubility and hydrogen-bonding capacity. Susceptible to oxidation or diazotization reactions, unlike the hydroxyl analog .
tert-Butyl N-[2-Amino-1-(3-bromophenyl)ethyl]carbamate
- Structure: Bromine substituent on phenyl; additional amino group.
- Molecular Formula : C₁₃H₁₉BrN₂O₂
- Molecular Weight : 315.21 g/mol
- Key Differences: Bromine’s steric bulk and polarizability may enhance halogen bonding in biological targets. Amino group introduces a second reactive site, enabling further functionalization .
Comparative Data Table
Key Research Findings
- Synthetic Utility: The tert-butyl group enhances stability under acidic conditions, making it ideal for amine protection in multi-step syntheses (e.g., in isoquinoline and benzimidazolone derivatives) .
- Electronic Effects: Hydroxyl and amino substituents on phenyl significantly alter solubility and reactivity. The hydroxyl group’s hydrogen-bonding capacity may enhance interactions with biological targets compared to halogenated analogs .
Biological Activity
Tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate is a carbamate compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C13H19NO4
- Molecular Weight : 253.29 g/mol
- Structural Features : The compound features a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group, which contribute to its biological activity.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The hydroxyphenyl group can form hydrogen bonds with active sites on enzymes, while the carbamate moiety acts as a reversible inhibitor. This dual interaction modulates various biochemical pathways, making it a valuable tool in drug discovery.
- Receptor Binding : The compound has been explored for its potential to bind to receptors involved in inflammatory and cancer pathways, suggesting applications in therapeutic contexts .
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties:
- In Vitro Studies : Compounds similar to this compound demonstrated high antistaphylococcal activity against both standard S. aureus strains and MRSA isolates, surpassing the effectiveness of conventional antibiotics such as ampicillin and ciprofloxacin .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were found to be in the nanomolar range, indicating potent antimicrobial effects.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- Cell Viability Assays : In vitro assays showed that while the parent compound exhibited low cytotoxicity (IC50 > 30 μM), derivatives demonstrated significant inhibition of cell viability at lower concentrations (IC50 ranging from 2.61 to 3.44 μM) .
- Selectivity Index (SI) : The selectivity index for several derivatives was calculated, with values exceeding 20 for most compounds, indicating a favorable therapeutic window for further development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | High activity against S. aureus | |
| Anti-inflammatory | Significant inhibition of cell viability | |
| Enzyme inhibition | Modulation of enzyme activity |
Case Study: Enzyme Inhibition
A study evaluating the inhibitory effects on histone deacetylases (HDACs) revealed that modifications to the carbamate structure could enhance potency against specific isoforms like HDAC6, with IC50 values dropping below 0.2 nM . This suggests that structural variations can significantly impact biological efficacy.
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate?
Methodological Answer: The compound can be synthesized via carbamate-forming reactions. A common approach involves coupling tert-butyl carbamate with substituted phenethylamine derivatives using activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under mild conditions (e.g., dichloromethane, room temperature). For example, tert-butyl carbamate derivatives are often prepared by reacting tert-butyl chloroformate with the corresponding amine in the presence of a base (e.g., triethylamine) . Purification typically involves column chromatography or recrystallization.
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H, ~28 ppm for C), aromatic protons (δ 6.5–7.2 ppm), and carbamate carbonyl (δ ~155 ppm for C).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] for CHNO: calc. 238.1443, observed 238.1445).
- Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm (C=O stretch) and ~3300 cm (N-H stretch) .
Q. What are the stability and reactivity considerations for this compound under laboratory conditions?
Methodological Answer: The carbamate group is stable under neutral conditions but hydrolyzes in acidic or basic environments. Store at 2–8°C in inert, anhydrous conditions (e.g., under nitrogen). Avoid prolonged exposure to light, strong oxidizers, or moisture. Reactivity studies suggest tert-butyl carbamates can undergo deprotection with trifluoroacetic acid (TFA) to yield free amines .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved and analyzed?
Methodological Answer: Enantiomeric resolution requires chiral separation techniques:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a hexane/isopropanol mobile phase. Monitor retention times and compare with racemic mixtures.
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer. Validate enantiopurity via polarimetry or circular dichroism (CD) spectroscopy .
Q. What computational methods are suitable for modeling the molecular interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties.
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS.
- Docking Studies : Use AutoDock Vina to predict binding affinities with receptors, leveraging crystal structure data of related carbamates .
Q. How can researchers assess bioactivity and structure-activity relationships (SAR) for this compound?
Methodological Answer:
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays or cytokine profiling (e.g., IL-6, TNF-α).
- SAR Studies : Synthesize analogs with substitutions on the phenyl ring (e.g., halogens, methoxy groups) and compare bioactivity. Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .
Q. What strategies mitigate contradictions in stability data for tert-butyl carbamates in varying solvents?
Methodological Answer:
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 month) in solvents like DMSO, methanol, and water. Monitor degradation via HPLC.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life. Resolve discrepancies by standardizing solvent purity and storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
